molecular formula C20H18O10 B8714425 Di-p-anisoyl-D-tartaric acid

Di-p-anisoyl-D-tartaric acid

Cat. No.: B8714425
M. Wt: 418.3 g/mol
InChI Key: CCIUQRKCMXXTOI-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-p-anisoyl-D-tartaric acid is a chiral compound derived from tartaric acid. It is characterized by the presence of two anisoyl groups attached to the tartaric acid backbone. This compound is often used in asymmetric synthesis and chiral resolution due to its ability to form diastereomeric salts with various enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-p-anisoyl-D-tartaric acid typically involves the esterification of tartaric acid with p-anisoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Di-p-anisoyl-D-tartaric acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water to break down into tartaric acid and p-anisic acid.

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

Common Reagents and Conditions

    p-Anisoyl chloride, pyridine, reflux conditions.

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Esterification: Esters of this compound.

    Hydrolysis: Tartaric acid and p-anisic acid.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Di-p-anisoyl-D-tartaric acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral resolving agent in asymmetric synthesis.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential use in drug development and chiral drug synthesis.

    Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Di-p-anisoyl-D-tartaric acid involves its ability to form diastereomeric complexes with enantiomers of other compounds. This property is exploited in chiral resolution processes, where the compound selectively interacts with one enantiomer over the other, allowing for their separation.

Comparison with Similar Compounds

Similar Compounds

    (S, S)-di-p-anisoyltartaric acid: The enantiomer of Di-p-anisoyl-D-tartaric acid.

    (R, R)-di-p-toluoyltartaric acid: Similar structure but with toluoyl groups instead of anisoyl groups.

    (R, R)-di-p-chlorobenzoyltartaric acid: Similar structure but with chlorobenzoyl groups.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of anisoyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable diastereomeric complexes makes it particularly valuable in chiral resolution and asymmetric synthesis.

Properties

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxy-2,3-bis(4-methoxybenzoyl)butanedioic acid

InChI

InChI=1S/C20H18O10/c1-29-13-7-3-11(4-8-13)15(21)19(27,17(23)24)20(28,18(25)26)16(22)12-5-9-14(30-2)10-6-12/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m1/s1

InChI Key

CCIUQRKCMXXTOI-WOJBJXKFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O

Origin of Product

United States

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